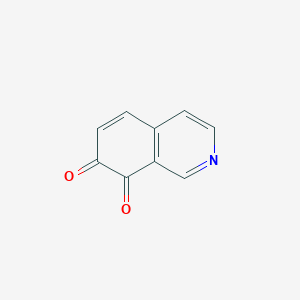![molecular formula C9H9N3 B11919826 1,5,6,7-Tetrahydroimidazo[4,5-f]indole](/img/structure/B11919826.png)
1,5,6,7-Tetrahydroimidazo[4,5-f]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,6,7-Tetrahydroimidazo[4,5-f]indole is a heterocyclic compound that features an indole ring fused with an imidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to naturally occurring indole alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,6,7-Tetrahydroimidazo[4,5-f]indole can be synthesized through various methods. One common approach involves the condensation of cyclohexane-1,3-dione with α-halogenoketones and primary amines. Another method includes the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . Additionally, the condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents under microwave irradiation can lead to the functionalization of the indole ring system .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions, such as the choice of solvents, the sequence of reagent addition, and the use of catalysts to enhance yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,5,6,7-Tetrahydroimidazo[4,5-f]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve specific solvents and temperatures to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
1,5,6,7-Tetrahydroimidazo[4,5-f]indole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5,6,7-Tetrahydroimidazo[4,5-f]indole involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed biological effects .
Comparison with Similar Compounds
1,5,6,7-Tetrahydroimidazo[4,5-f]indole can be compared with other similar compounds, such as:
1,5,6,7-Tetrahydroimidazo[4,5-c]pyridine: This compound has a similar structure but with a pyridine ring instead of an indole ring.
1,5,6,7-Tetrahydro-4H-indol-4-one: This compound features a similar tetrahydroindole structure and is used in medicinal chemistry.
The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
1,5,6,7-tetrahydropyrrolo[2,3-f]benzimidazole |
InChI |
InChI=1S/C9H9N3/c1-2-10-7-4-9-8(3-6(1)7)11-5-12-9/h3-5,10H,1-2H2,(H,11,12) |
InChI Key |
IHAVVLZFJQEEIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC3=C(C=C21)NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


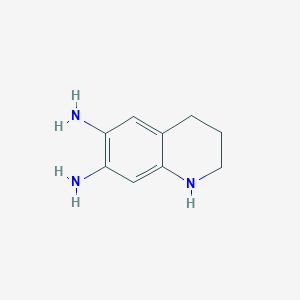
![4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B11919745.png)
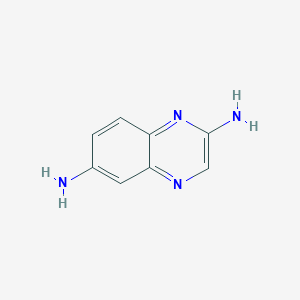
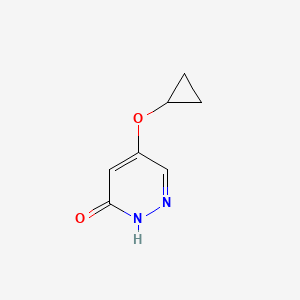



![alpha-Methylimidazo[1,2-a]pyridine-8-methanamine](/img/structure/B11919783.png)
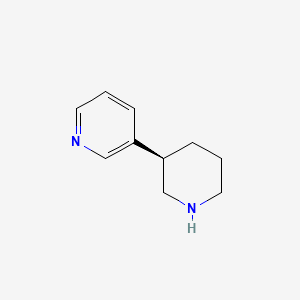
![(S)-1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11919795.png)
![4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11919801.png)
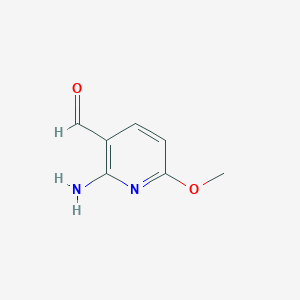
![1-Ethyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11919807.png)
